(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Catalog No.
S3372878
CAS No.
1146127-11-8
M.F
C16H15F3INO5S
M. Wt
517.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium tri...

CAS Number

1146127-11-8

Product Name

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate

IUPAC Name

(4-nitrophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate

Molecular Formula

C16H15F3INO5S

Molecular Weight

517.3 g/mol

InChI

InChI=1S/C15H15INO2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)16-13-4-6-14(7-5-13)17(18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

UNBYRDXFZSZZIO-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)[N+](=O)[O-])C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)[N+](=O)[O-])C.C(F)(F)(F)S(=O)(=O)[O-]

C-H Activation and Functionalization

One of the most prominent applications of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is in C-H activation and functionalization reactions. This compound acts as an electrophilic aromatic iodonium salt, readily transferring the positively charged iodine atom to unactivated C-H bonds in organic molecules. This allows for the introduction of various functional groups at specific positions of the molecule, enabling the synthesis of complex organic structures.

Cross-Coupling Reactions

The iodonium moiety in (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate makes it a valuable reagent in cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds between two different molecules. The iodonium salt readily undergoes nucleophilic substitution, allowing coupling with various nucleophiles, such as organometallic reagents and boronic acids, to form new C-C bonds.

Catalysis

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate can also be employed as a catalyst in various organic transformations. The iodonium ion can activate substrates, facilitating reactions that might not occur efficiently under traditional conditions. Additionally, the triflate counterion acts as a good leaving group, promoting efficient reaction processes.

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a complex organoiodine compound characterized by the presence of an iodonium cation, which is known for its reactivity in various chemical transformations. The compound features a 4-nitrophenyl group and a 2,4,6-trimethylphenyl group, both of which contribute to its unique electronic properties and stability. The triflate anion enhances the solubility and reactivity of the iodonium species in organic solvents, making it a valuable reagent in synthetic organic chemistry.

The iodonium cation in this compound is particularly reactive and serves as an electrophile in several types of reactions:

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro can direct electrophilic attack on the aromatic ring.
  • Nucleophilic Substitution: The triflate leaving group allows for substitution reactions with nucleophiles.
  • Oxidation Reactions: Iodonium compounds are often used as oxidizing agents in organic synthesis.

These reactions can lead to the formation of various products, including substituted aromatic compounds and other complex organic structures.

Several synthetic routes have been proposed for the preparation of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate:

  • Direct Reaction Method: This involves the reaction of 4-nitrophenyl iodide with 2,4,6-trimethylphenyl triflate under controlled conditions to yield the desired iodonium salt.
  • Oxidative Iodination: Using iodine sources and oxidants to introduce iodine into the aromatic system can also be employed.
  • Salt Metathesis: This method involves exchanging the anion of an existing iodonium salt with triflate to produce (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate.

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate finds applications primarily in:

  • Organic Synthesis: As a reagent for electrophilic aromatic substitutions and other transformations.
  • Photoinitiators: In polymer chemistry, where it can initiate polymerization processes upon exposure to light.
  • Medicinal Chemistry: Potentially as a precursor for biologically active compounds or as a tool for probing biological systems.

Interaction studies involving (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically focus on its reactivity with nucleophiles and its role in catalyzing various reactions. Computational studies may also be employed to predict how this compound interacts with biological macromolecules or other chemical species .

Similar compounds include various iodonium salts and organoiodine reagents. A comparison highlights their unique characteristics:

Compound NameStructureUnique Features
Triphenyliodonium tetrafluoroborateTriphenyliodonium tetrafluoroborateHighly stable; used in photochemistry
Benzoyl iodideBenzoyl iodideUsed as a reagent for acylation reactions
IodophenolIodophenolLess reactive; used in organic synthesis

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate stands out due to its specific combination of electron-withdrawing groups and bulky substituents that influence its reactivity and stability compared to simpler iodonium salts.

Dates

Modify: 2024-04-14

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